molecular formula C16H26ClNO B1466432 3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220033-77-1

3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1466432
CAS No.: 1220033-77-1
M. Wt: 283.83 g/mol
InChI Key: NPTXYGUQQQIXOF-UHFFFAOYSA-N
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Description

3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride (CAS 37905-03-6) is a nitrogen-containing heterocyclic compound of significant interest in modern chemical and pharmaceutical research . With a molecular formula of C16H26ClNO and a molecular weight of 283.84 g/mol , this piperidine derivative is part of a critical class of chemical scaffolds. Nitrogen-based heterocycles are foundational structural motifs in more than 60% of all unique, small-molecule drugs, underscoring their immense value in drug discovery and development . The presence of both the piperidine ring and a tert-butylphenoxy methyl ether structure in this molecule makes it a valuable intermediate for medicinal chemists. Researchers utilize such compounds to explore new biologically active molecules, particularly in the synthesis of potential pharmaceutical agents where the piperidine moiety can contribute to binding with biological targets through hydrogen bonding . This product is intended for research applications only and is not for diagnostic or therapeutic uses of any kind.

Properties

IUPAC Name

4-[(3-tert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-5-4-6-15(11-14)18-12-13-7-9-17-10-8-13;/h4-6,11,13,17H,7-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTXYGUQQQIXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Phenol and Piperidinylmethyl Electrophile

  • Reaction conditions: The phenol is reacted with a piperidinylmethyl halide (e.g., bromide or chloride) under basic conditions to form the ether linkage.
  • Solvents: Commonly used solvents include lower aliphatic alcohols or aprotic solvents such as tetrahydrofuran or dimethylformamide.
  • Temperature: Typically maintained between 50°C and 100°C to optimize reaction rates without decomposition.
  • Molar ratios: The molar ratio of phenol to piperidinylmethyl electrophile is close to 1:1 to ensure complete conversion.
  • Purification: The crude product is isolated by filtration and recrystallization or distillation.

Salt Formation to Hydrochloride

  • Acid sources: Various hydrochloric acid sources are used, such as dry HCl gas, aqueous HCl, ethyl acetate-HCl, or alcohol-HCl mixtures.
  • Preferred method: Treatment of the free base with ethyl acetate-HCl under controlled conditions yields the hydrochloride salt with high purity.
  • Reaction monitoring: pH and temperature are controlled to avoid side reactions and ensure complete salt formation.

Representative Example from Patent Literature

A related preparation method for similar piperidinylmethyl phenyl ethers involves:

Step Reagents & Conditions Outcome
1 React 3-(tert-butyl)phenol with 4-piperidinylmethyl bromide in presence of sodium bicarbonate in tertiary butanol Formation of 3-(tert-butyl)phenyl 4-piperidinylmethyl ether
2 Isolate crude product by filtration and solvent removal Crude free base
3 Treat with ethyl acetate-HCl at ambient temperature Formation of hydrochloride salt with improved purity

This process emphasizes mild reaction conditions, environmentally friendly solvents, and straightforward purification steps suitable for scale-up.

Alternative Synthetic Routes

Reductive Amination Approach

  • Starting from 3-(tert-butyl)phenyl aldehyde and piperidine, reductive amination can be employed to form the piperidinylmethyl ether linkage.
  • Catalysts such as sodium cyanoborohydride or hydrogenation over palladium can be used.
  • Subsequent acidification yields the hydrochloride salt.

Direct Alkylation of Phenol

  • 2,6-di-tert-butylphenol derivatives can be alkylated with piperidinylmethyl halides under basic conditions using pyridine as solvent.
  • Reaction temperature is maintained between 50°C and 100°C for 3–7 hours.
  • The product is isolated by filtration and distillation to obtain high purity.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Range / Condition Notes
Phenol to piperidinyl reagent ratio 1:0.95–1.05 Stoichiometric or slight excess
Solvent Tertiary butanol, lower aliphatic alcohols, pyridine Solvent choice affects yield and purity
Temperature 50–100°C Moderate heating to promote reaction
Reaction time 3–7 hours Sufficient for completion
Base used Sodium bicarbonate, triethylamine Neutralizes acid byproducts
Acid for salt formation Ethyl acetate-HCl, dry HCl, aqueous HCl Ethyl acetate-HCl preferred for purity
Purification Filtration, recrystallization, distillation Ensures removal of impurities

Research Findings and Process Optimization

  • Yield improvements: Adjusting molar ratios and solvent systems can significantly enhance yields and purity.
  • Environmental considerations: Use of mild solvents and bases reduces hazardous waste.
  • Scalability: The described methods are amenable to multi-kilogram scale production with consistent quality.
  • Purity control: Salt formation with ethyl acetate-HCl provides high purity crystalline hydrochloride salts suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

Research indicates that 3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride exhibits significant biological activity, particularly in the following areas:

  • Analgesic Properties : Studies suggest that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways, indicating potential use as an analgesic agent. Its structural features allow for modulation of pain perception pathways.
  • Anti-inflammatory Effects : In vivo studies have demonstrated that compounds with similar structures exhibit promising anti-inflammatory activity. For instance, related compounds were evaluated using carrageenan-induced rat paw edema protocols, showing inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

Potential Therapeutic Roles

The pharmacological profile of this compound suggests several therapeutic roles:

  • Pain Management : By influencing pain modulation pathways, the compound could be developed as a new class of analgesics.
  • Neurological Disorders : Given its interaction with neurotransmitter systems, it may also have applications in treating conditions like depression or anxiety.
  • Targeted Drug Delivery : The compound’s structure makes it a candidate for use in targeted drug delivery systems, especially in the development of PROTAC (Proteolysis Targeting Chimeras) technology aimed at targeted protein degradation .

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

  • Study on Pain Modulation : A study demonstrated that compounds structurally similar to this compound significantly reduced pain responses in animal models, suggesting a possible mechanism involving modulation of opioid receptors .
  • Anti-inflammatory Research : In a comparative study evaluating various piperidine derivatives, this compound showed notable anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(tert-Butyl)phenyl 3-Piperidinylmethylether Hydrochloride (CAS 1185297-86-2)

  • Key Difference : Positional isomer of the target compound, with the tert-butyl group at the phenyl ring’s para-position instead of meta .
  • Impact: Steric and electronic effects may alter binding affinity or solubility.

tert-Butyl N-(4-Piperidinylmethyl)carbamate (CAS 135632-53-0)

  • Key Difference : Replaces the ether linkage with a carbamate group (-OCONH₂) .
  • Impact : Carbamates are more hydrolytically stable than ethers but less flexible, possibly affecting metabolic stability.

3-[(3-Ethoxyphenyl)methyl]piperidine Hydrochloride (CAS 1171079-15-4)

  • Key Difference : Ethoxy group (meta-substituted) instead of tert-butyl, with a benzyl-piperidine linkage .
  • Impact : Reduced steric bulk may enhance solubility but decrease membrane permeability.

3-[4-(Trifluoromethyl)phenoxy]azetidine Hydrochloride

  • Key Difference : Azetidine (4-membered ring) replaces piperidine, with a trifluoromethyl group enhancing electronegativity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride C₁₆H₂₅NO·HCl 283.84 Not reported meta-tert-butyl, ether linkage
4-(tert-Butyl)phenyl 3-piperidinylmethylether hydrochloride C₁₆H₂₅NO·HCl 283.84 Not reported para-tert-butyl, ether linkage
tert-Butyl N-(4-piperidinylmethyl)carbamate C₁₁H₂₂N₂O₂ 214.30 106–108 Carbamate, tert-butyl
3-[(3-Ethoxyphenyl)methyl]piperidine hydrochloride C₁₄H₂₁NO·HCl 255.78 Not reported Ethoxy, benzyl-piperidine
3-[4-(Trifluoromethyl)phenoxy]azetidine hydrochloride C₁₀H₁₀F₃NO·HCl 253.46 Not reported Trifluoromethyl, azetidine
  • Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity compared to ethoxy or trifluoromethyl substituents, favoring blood-brain barrier penetration.
  • Stability : Ether linkages (target compound) are less stable under acidic conditions than carbamates .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name CAS Number Purity (%) Price (JPY) Source
tert-Butyl N-(4-piperidinylmethyl)carbamate 135632-53-0 90 45,500/g Kanto Reagents
This compound Not reported Not reported Not reported Synthetic (hypothetical)

Table 2: Functional Group Impact

Group/Feature Example Compound Pharmacological Impact
meta-tert-butyl Target compound Enhanced lipophilicity, stability
para-trifluoromethyl 3-[4-(Trifluoromethyl)phenoxy]azetidine Increased electronegativity
Carbamate tert-Butyl N-(4-piperidinylmethyl)carbamate Hydrolytic stability

Biological Activity

3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common motif in many pharmacologically active compounds. The presence of the tert-butyl group and the ether linkage contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds with similar structures often interact with various receptors and enzymes. Specifically, studies have shown that piperidine derivatives can act as antagonists or agonists at neurotransmitter receptors, particularly in the central nervous system (CNS). The biological activity of this compound may involve:

  • Cholinergic Activity : Compounds with piperidine structures have been noted for their interactions with acetylcholine receptors, which play a crucial role in neurotransmission.
  • Opioid Receptor Modulation : Some studies suggest that related compounds can influence opioid receptors, potentially offering analgesic effects.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound based on available research:

Biological Activity IC50 Values Effect Reference
Acetylcholinesterase Inhibition0.19 μMModerate inhibition
Opioid Receptor Binding AffinityNot specifiedPotential antagonist
Cytotoxicity in Cancer Cell LinesIC50 = 6.80 µMModerate cytotoxicity

Case Studies and Research Findings

  • Cholinesterase Inhibition : A study focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound exhibited an IC50 value of 0.19 μM, indicating significant inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease where AChE activity is elevated .
  • Opioid Receptor Interaction : Research into similar compounds has shown that modifications to the piperidine structure can enhance binding affinity to opioid receptors. While specific binding data for this compound is limited, it is hypothesized that it may function as a pan-opioid antagonist based on structural analogs .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, revealing an IC50 value of approximately 6.80 µM, suggesting moderate cytotoxicity and potential for development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves coupling a tert-butyl-substituted phenol derivative with a piperidine-containing alkyl halide or sulfonate ester. For example, tert-butylphenyl ether intermediates can be synthesized via nucleophilic substitution using tert-butylphenol and alkylating agents (e.g., chloromethylpiperidine derivatives) in polar aprotic solvents like DMF or THF, often with a base such as K₂CO₃ . Hydrochloride salt formation is achieved by treating the free base with HCl in dioxane or ether, followed by precipitation and filtration (yields ~80-85%) . Optimization includes controlling stoichiometry, reaction temperature (e.g., reflux at 80–100°C), and solvent choice to minimize side reactions like over-alkylation.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC (e.g., retention time ~0.83 minutes under specific conditions like C18 columns and acetonitrile/water gradients) and LCMS (mass spec confirmation of [M+H]+ or [M-Cl]+ ions) . Structural validation employs 1H^1H- and 13C^{13}C-NMR to confirm tert-butyl (δ ~1.3 ppm, singlet) and piperidine (δ ~2.5–3.5 ppm) moieties. Elemental analysis ensures correct Cl⁻ content for the hydrochloride salt .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The hydrochloride salt is typically soluble in polar solvents like water, methanol, and DMSO but poorly soluble in non-polar solvents (e.g., hexane, ether). Solubility can be enhanced by sonication or mild heating (~40°C). For in vitro assays, stock solutions are prepared in DMSO (≤1% v/v to avoid cellular toxicity) and diluted with aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in salt form purity, solvent residues, or assay conditions. Systematic approaches include:
  • Batch comparison : Analyze multiple synthetic batches via HPLC to identify impurities (e.g., unreacted starting materials).
  • Counterion effects : Compare free base vs. hydrochloride salt activity in dose-response assays.
  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize inter-lab variability .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : For chiral piperidine derivatives, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic methods (e.g., Pd-catalyzed cross-coupling) is critical. Large-scale reactions require:
  • Process optimization : Use continuous flow reactors to enhance mixing and heat transfer.
  • Crystallization control : Recrystallize intermediates from ethanol/water mixtures to remove diastereomers.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .

Q. How can researchers design experiments to probe the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • In vitro assays : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LCMS. Use NADPH cofactors to assess CYP450-mediated metabolism.
  • Stable isotope labeling : Synthesize a deuterated analog (e.g., 2H^2H-tert-butyl group) to track metabolic pathways.
  • Mass fragmentation studies : Identify major metabolites using high-resolution MS/MS and compare with synthetic standards .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets (e.g., sigma receptors)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina with crystal structures of target receptors (PDB ID: e.g., 6CM4 for sigma-1). Focus on piperidine-ether interactions with hydrophobic pockets.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and tert-butyl steric effects to predict activity cliffs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 2
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3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride

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